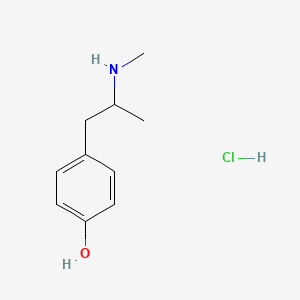

Pholedrine hydrochloride

Description

Propriétés

IUPAC Name |

4-[2-(methylamino)propyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSKAFWNZDJCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-86-1 |

Source

|

| Record name | Pholedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOLEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5PL3LUP2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comparative Pharmacological Profile: Pholedrine Hydrochloride vs. Methamphetamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed comparative analysis of the pharmacological profiles of Pholedrine (B1677695) hydrochloride and Methamphetamine. While both are substituted phenethylamines, their pharmacological actions, potencies, and clinical applications differ significantly. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms of action, receptor interactions, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their characterization.

Mechanism of Action and Receptor Interactions

Methamphetamine

Methamphetamine is a potent central nervous system stimulant that primarily acts as a serotonin-norepinephrine-dopamine releasing agent.[2] Its mechanism of action is complex, involving multiple protein targets:

-

Monoamine Transporters (DAT, NET, SERT): Methamphetamine is a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It is taken up into the presynaptic neuron by these transporters. Inside the neuron, it disrupts the vesicular storage of monoamines, leading to an increase in their cytoplasmic concentration and subsequent reverse transport (efflux) into the synaptic cleft.[3] Methamphetamine exhibits a higher affinity for NET compared to DAT.[4]

-

Trace Amine-Associated Receptor 1 (TAAR1): Methamphetamine is an agonist at TAAR1, an intracellular G-protein coupled receptor.[3][4] Activation of TAAR1 by methamphetamine triggers downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can lead to the phosphorylation and internalization of the dopamine transporter, thereby reducing dopamine uptake.[3][4][5][6]

-

Sigma Receptors (σ1 and σ2): Methamphetamine also binds to sigma receptors, with a preferential affinity for the σ1 subtype.[7] The interaction with sigma receptors may contribute to some of its physiological and behavioral effects.

Pholedrine Hydrochloride

Pholedrine is classified as an indirect-acting sympathomimetic amine, with a mechanism of action similar to ephedrine (B3423809) and tyramine.[8][9] Its primary effect is to stimulate the release of norepinephrine from presynaptic nerve terminals.[9][10] This leads to the activation of adrenergic receptors and subsequent sympathomimetic effects, such as vasoconstriction and mydriasis (pupil dilation).[10][11] Unlike methamphetamine, which has pronounced central effects, pholedrine's actions are predominantly peripheral. Due to a lack of available binding data, its direct interaction with monoamine transporters, TAAR1, or sigma receptors at pharmacologically relevant concentrations has not been quantitatively characterized.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for methamphetamine. A corresponding table for this compound cannot be provided due to the scarcity of publicly available binding affinity and pharmacokinetic data.

Table 1: Methamphetamine Receptor and Transporter Binding Affinities (Ki)

| Target | Species | Assay Type | Radioligand | Ki (nM) | Reference(s) |

| DAT | Human | Competition Binding | [³H]WIN 35,428 | 130 | (Cited in various reviews) |

| NET | Human | Competition Binding | [³H]Nisoxetine | 15-25 | [4] |

| SERT | Human | Competition Binding | [³H]Paroxetine | 1500 | (Cited in various reviews) |

| TAAR1 | Human | Functional Assay (cAMP) | - | EC50: ~1000 | [6] |

| σ1 Receptor | Guinea Pig | Competition Binding | --INVALID-LINK---Pentazocine | 8,300 | [7] |

| σ2 Receptor | Guinea Pig | Competition Binding | [³H]DTG | 180,000 | [7] |

Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Table 2: Pharmacokinetic Parameters of Methamphetamine

| Parameter | Species | Route | Value | Reference(s) |

| Bioavailability | Human | Oral | 67% | [2] |

| Intranasal | 79% | [2] | ||

| Inhalation | 67-90% | [2] | ||

| Half-life (t½) | Human | - | 9-12 hours (range 5-30) | [2][12] |

| Metabolism | Human | - | CYP2D6, FMO3 | [2] |

| Metabolites | Human | - | Amphetamine, Pholedrine | [2] |

Signaling Pathways

Methamphetamine-TAAR1 Signaling and DAT Trafficking

Methamphetamine's interaction with TAAR1 initiates intracellular signaling cascades that modulate dopamine transporter function. This process is crucial for understanding its acute and long-term effects on the dopaminergic system.

Caption: Methamphetamine-TAAR1 signaling leading to DAT phosphorylation and internalization.

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine Transporter

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

1. Membrane Preparation:

-

Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing DAT in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound (e.g., methamphetamine).

-

To determine non-specific binding, a parallel set of tubes contains a high concentration of a known DAT inhibitor (e.g., cocaine or benztropine) instead of the test compound.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol allows for the in vivo measurement of extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal.

1. Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole above the target brain region.

-

Implant a guide cannula to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for several days.

2. Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

3. Sample Collection:

-

Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

-

Administer the test compound (e.g., methamphetamine) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to measure changes in dopamine levels.

4. Dopamine Quantification:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Generate a standard curve with known concentrations of dopamine to quantify the samples.

5. Data Analysis:

-

Express the dopamine concentrations in the post-drug samples as a percentage of the baseline levels for each animal.

Open Field Test for Locomotor Activity

This test is used to assess spontaneous locomotor activity and exploratory behavior in rodents, which can be altered by psychostimulants.

1. Apparatus:

-

A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.

-

The arena is typically equipped with a video camera mounted above for automated tracking or with a grid of infrared beams to detect movement.

2. Procedure:

-

Acclimatize the animal (e.g., a mouse) to the testing room for at least 30 minutes before the test.

-

Administer the test compound (e.g., methamphetamine or pholedrine) or vehicle at a predetermined time before the test.

-

Gently place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 30-60 minutes).

-

Clean the arena thoroughly between each animal to remove olfactory cues.

3. Data Analysis:

-

The tracking software or beam-break system provides data on various parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: A measure of exploratory behavior.

-

Stereotyped behaviors: Repetitive, invariant behaviors that can be induced by high doses of psychostimulants.

-

-

Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Comparative Physiological Effects

| Effect | Methamphetamine | This compound |

| Central Nervous System | Potent stimulant, euphoria, increased alertness, psychosis at high doses.[2] | Limited central effects at therapeutic doses. |

| Cardiovascular System | Increased heart rate, blood pressure, risk of cardiovascular complications.[11] | Increased blood pressure, potential for reflex bradycardia.[10] |

| Ocular | Mydriasis. | Potent mydriatic agent, used for diagnostic purposes.[8] |

| Locomotor Activity | Dose-dependent increase in locomotor activity, stereotypy at high doses. | Expected to have limited effects on locomotor activity compared to methamphetamine. |

Conclusion

Methamphetamine and this compound, while structurally related, exhibit distinct pharmacological profiles. Methamphetamine is a potent, centrally acting psychostimulant with a complex mechanism of action involving the release of multiple monoamines and interaction with TAAR1 and sigma receptors. Its high abuse potential and neurotoxic effects are well-documented. In contrast, this compound is primarily an indirect-acting peripheral sympathomimetic that elicits its effects through the release of norepinephrine. The significant lack of quantitative pharmacological data for pholedrine limits a direct and comprehensive comparison with methamphetamine. Further research is warranted to fully characterize the receptor binding profile and pharmacokinetic properties of pholedrine to better understand its pharmacological actions and potential therapeutic applications. The experimental protocols detailed in this guide provide a framework for conducting such investigations and for the continued study of these and other psychoactive compounds.

References

- 1. Pholedrine is a marker of direct disposal of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methamphetamine - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 8. Pholedrine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

Stereochemistry and Enantiomeric Forms of Pholedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of pholedrine (B1677695) hydrochloride, a sympathomimetic amine. Pholedrine possesses a single chiral center, giving rise to two enantiomeric forms: (R)-(-)-pholedrine and (S)-(+)-pholedrine. This document synthesizes the available scientific information regarding the physicochemical and pharmacological properties of these enantiomers. It includes a summary of their expected differential interaction with adrenergic receptors, which is crucial for understanding their therapeutic effects and potential side effects. Detailed experimental methodologies for the synthesis, chiral separation, and analysis of pholedrine enantiomers are provided to support further research and development in this area.

Introduction

Pholedrine, chemically known as 4-[2-(methylamino)propyl]phenol, is a sympathomimetic agent structurally related to amphetamine.[1] It exerts its pharmacological effects primarily through the release of norepinephrine (B1679862) from sympathetic nerve endings, and to a lesser extent, through direct agonism at adrenergic receptors.[2] The presence of a stereogenic center at the α-carbon of the propyl side chain results in the existence of two enantiomers (Figure 1). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[3] One enantiomer may be responsible for the desired therapeutic activity, while the other may be less active, inactive, or even contribute to adverse effects.

This guide aims to provide a comprehensive technical overview of the stereochemistry of pholedrine hydrochloride, with a focus on its enantiomeric forms. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for purposes of drug design, synthesis, and pharmacological evaluation.

Figure 1: Chemical Structure of Pholedrine Enantiomers

References

Pholedrine Hydrochloride's Role in Norepinephrine Release from Presynaptic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine (B1677695) hydrochloride, a sympathomimetic amine structurally related to amphetamines, primarily exerts its pharmacological effects by inducing the release of norepinephrine (B1679862) (NE) from presynaptic sympathetic neurons. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning pholedrine's action, focusing on its interaction with key neuronal proteins. This document details the established multi-step process involving the norepinephrine transporter (NET), the vesicular monoamine transporter 2 (VMAT2), and the potential modulatory role of the trace amine-associated receptor 1 (TAAR1). Detailed experimental protocols for investigating these interactions and quantitative data from related compounds are presented to facilitate further research and drug development in this area.

Introduction

Pholedrine (4-hydroxy-N-methylamphetamine) is a synthetic sympathomimetic agent that has been used clinically for its pressor and mydriatic effects.[1][2] Its mechanism of action is primarily indirect, relying on the release of endogenous norepinephrine from presynaptic nerve terminals.[3] Understanding the precise molecular interactions of pholedrine with the machinery of norepinephrine storage and release is crucial for elucidating its full pharmacological profile and for the development of novel therapeutics targeting the noradrenergic system.

This technical guide will delineate the core molecular players and signaling pathways involved in pholedrine-induced norepinephrine release.

Core Mechanism of Action

The action of pholedrine on presynaptic neurons is a multi-stage process involving several key transport proteins. As a substrate for the norepinephrine transporter (NET), pholedrine gains entry into the presynaptic neuron. Once inside, it disrupts the vesicular storage of norepinephrine by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in cytosolic norepinephrine concentration, which in turn causes the reversal of the norepinephrine transporter, resulting in the efflux of norepinephrine into the synaptic cleft.[4]

Interaction with the Norepinephrine Transporter (NET)

The initial and rate-limiting step in pholedrine's action is its transport across the presynaptic neuronal membrane by the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family.[5] Amphetamine-type stimulants are known to be substrates for NET.[6]

Key characteristics of this interaction include:

-

Substrate for Transport: Pholedrine, due to its structural similarity to norepinephrine, is recognized and transported by NET into the presynaptic neuron.

-

Competitive Inhibition: By acting as a substrate, pholedrine competitively inhibits the reuptake of norepinephrine from the synaptic cleft, contributing to increased synaptic norepinephrine concentrations.

Disruption of Vesicular Storage via VMAT2

Once inside the presynaptic terminal, pholedrine interacts with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamines, including norepinephrine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[7]

The interaction of amphetamine-like substances with VMAT2 leads to:

-

Inhibition of Vesicular Uptake: These compounds can inhibit the transport of norepinephrine into synaptic vesicles.[8]

-

Disruption of the Proton Gradient: Amphetamines can dissipate the proton gradient across the vesicular membrane, which is the driving force for VMAT2-mediated monoamine uptake.

-

Vesicular Efflux: This disruption leads to the leakage of norepinephrine from the vesicles into the cytoplasm.

Reverse Transport and Norepinephrine Efflux

The accumulation of norepinephrine in the cytoplasm, coupled with the presence of pholedrine, triggers the reversal of the norepinephrine transporter (NET). Instead of transporting norepinephrine into the neuron, NET begins to transport it out into the synaptic cleft. This non-exocytotic release is a hallmark of indirect-acting sympathomimetics.

The Modulatory Role of Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is an intracellular G-protein coupled receptor that is activated by trace amines and amphetamine-like compounds.[9][10] Activation of TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates.[11][12]

The potential involvement of TAAR1 in the action of pholedrine includes:

-

Receptor Activation: As a phenethylamine (B48288) derivative, pholedrine may act as an agonist at TAAR1.

-

Modulation of Transporter Function: TAAR1 activation can lead to the phosphorylation of NET, potentially altering its transport kinetics and contributing to norepinephrine efflux.[13]

-

Signaling Cascade: TAAR1 is coupled to Gs and Gq proteins, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9] This can, in turn, activate Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate various downstream targets, including NET.[9][11]

Quantitative Data

Table 1: Potency of Amphetamine-Related Compounds at Monoamine Transporters and TAAR1

| Compound | Action | Target | EC50 / Ki | Species | Reference |

| Ephedrine | Substrate | NET | ~50 nM (EC50) | Human | [6] |

| Amphetamine | Agonist | TAAR1 | 0.2 - 1.5 µM (EC50) | Rat, Mouse, Human | [14] |

| Methamphetamine | Agonist | TAAR1 | 0.9 - 4.4 µM (EC50) | Rat, Mouse, Human | [15] |

| PCC0105004 | Full Agonist | TAAR1 | 0.06 µM (EC50) | Not Specified | [12] |

Signaling Pathways

The signaling pathways initiated by pholedrine are complex and involve the interplay of transporter kinetics and receptor-mediated signaling cascades.

Caption: Proposed signaling pathway for pholedrine-induced norepinephrine release.

Experimental Protocols

In Vitro Norepinephrine Release Assay from Synaptosomes

This protocol is designed to measure the release of [3H]-norepinephrine from isolated nerve terminals (synaptosomes) in response to pholedrine.

5.1.1. Preparation of Synaptosomes

-

Tissue Homogenization: Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., hypothalamus, cortex) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

-

Resuspend the P2 pellet in fresh sucrose buffer.

-

5.1.2. [3H]-Norepinephrine Loading and Superfusion

-

Loading: Incubate the synaptosomal suspension with [3H]-norepinephrine (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake into the nerve terminals.

-

Superfusion:

-

Transfer the loaded synaptosomes to a superfusion chamber.

-

Perfuse with a physiological buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.5 mL/min).

-

Collect fractions of the superfusate at regular intervals (e.g., 5 minutes) to establish a baseline of spontaneous [3H]-norepinephrine release.

-

-

Drug Application: After establishing a stable baseline, introduce pholedrine hydrochloride at various concentrations into the superfusion buffer.

-

Stimulation (Optional): A depolarizing stimulus (e.g., high K+ concentration) can be applied to evoke Ca2+-dependent release.

-

Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting to determine the amount of [3H]-norepinephrine released.

Caption: Experimental workflow for a synaptosome-based norepinephrine release assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular norepinephrine levels in the brain of a freely moving animal in response to systemic administration of pholedrine.[14][16]

5.2.1. Surgical Procedure

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hypothalamus).

5.2.2. Microdialysis and Sample Collection

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., 10-20 minutes) to establish a baseline of extracellular norepinephrine.

-

Administer this compound (e.g., intraperitoneally or subcutaneously).

-

Continue collecting dialysate samples to monitor changes in norepinephrine levels.

5.2.3. Sample Analysis

-

Analyze the norepinephrine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]

Conclusion

This compound acts as a potent, indirect-acting sympathomimetic by targeting the key components of the presynaptic norepinephrine release machinery. Its interaction with NET and VMAT2 leads to a robust, non-exocytotic release of norepinephrine, while its potential activity at TAAR1 may further modulate this process through intracellular signaling cascades. The experimental protocols outlined in this guide provide a framework for the detailed investigation of pholedrine and related compounds, which is essential for advancing our understanding of noradrenergic pharmacology and for the development of novel therapeutic agents. Further research is warranted to obtain specific quantitative data for pholedrine's interactions with its molecular targets to fully characterize its pharmacological profile.

References

- 1. In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]

- 3. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ins and outs of vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methamphetamine - Wikipedia [en.wikipedia.org]

- 9. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility of Pholedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility profile of Pholedrine hydrochloride. The information is intended to support research, drug development, and quality control activities by offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical Properties of Pholedrine and its Hydrochloride Salt

Pholedrine is a sympathomimetic amine, and for pharmaceutical applications, it is commonly used as its hydrochloride salt to enhance its stability and aqueous solubility.

Table 1: Chemical Properties of Pholedrine

| Property | Value | Reference |

| IUPAC Name | 4-[2-(methylamino)propyl]phenol | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Melting Point | 162-163°C | N/A |

| pKa (acidic group) | 11.19 | N/A |

| pKa (basic group) | 9.73 | N/A |

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[2-(methylamino)propyl]phenol;hydrochloride | [2] |

| Molecular Formula | C₁₀H₁₆ClNO | [2] |

| Molecular Weight | 201.69 g/mol | [2] |

Solubility of this compound

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation development. This compound, as the salt form of a weakly basic parent compound, exhibits pH-dependent solubility.

Qualitative Solubility Profile

General solubility descriptors for Pholedrine and its hydrochloride salt have been reported in various sources. Pholedrine, the free base, is described as being soluble in dimethyl sulfoxide (B87167) (DMSO), alcohol, and ether, with slight solubility in water.[1] The hydrochloride salt formation significantly enhances its aqueous solubility.[1] It is also readily soluble in dilute acids.[1]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not widely available in the public domain. However, by referencing the solubility of other structurally similar sympathomimetic amine hydrochlorides, an expected solubility profile can be inferred. For instance, phentermine hydrochloride is soluble in water and lower alcohols.[3] A datasheet for phencyclidine hydrochloride, another amine hydrochloride, provides the following quantitative data:

-

Methanol: 30 mg/mL

-

0.1N HCl: 18.4 mg/mL

-

Water: 11.2 mg/mL

It is reasonable to anticipate that this compound would exhibit a comparable solubility profile, with good solubility in polar protic solvents like water, methanol, and ethanol, and that its aqueous solubility would be pH-dependent.

Table 3: Summary of this compound Solubility

| Solvent | Qualitative Solubility | Expected Quantitative Range (mg/mL) |

| Water | Slightly soluble (as free base), enhanced as hydrochloride | 10 - 50 |

| Ethanol | Good solubility | > 30 |

| Methanol | Good solubility | > 30 |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 |

| Dilute Aqueous Acid (e.g., 0.1N HCl) | Readily soluble | > 20 |

| Ether | Good solubility (as free base) | Likely low for hydrochloride salt |

Note: The expected quantitative ranges are estimates based on the solubility of similar compounds and should be experimentally verified.

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the equilibrium solubility of this compound, primarily based on the well-established shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The method involves adding an excess amount of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., purified water, ethanol, methanol, DMSO, 0.1 N HCl)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the equilibrium solubility in the original solvent by applying the dilution factor.

-

Visualizations

Logical Relationship of Chemical Properties

The following diagram illustrates the relationship between the fundamental chemical properties of this compound.

Caption: Logical relationship of this compound's chemical properties.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Historical applications of Pholedrine in ophthalmology and cardiovascular support

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, a sympathomimetic amine, holds a significant place in the history of pharmacology due to its dual applications in ophthalmology and cardiovascular support. As an indirect-acting sympathomimetic, its mechanism of action is primarily centered on the potentiation of endogenous norepinephrine (B1679862). This technical guide provides a comprehensive overview of the historical applications of Pholedrine, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its efficacy. Given the scarcity of recent dedicated clinical trials for Pholedrine, this guide also incorporates comparative data from closely related sympathomimetic amines to provide a clearer quantitative context.

Core Mechanism of Action: An Indirect-Acting Sympathomimetic

Pholedrine's pharmacological effects stem from its role as an indirect-acting sympathomimetic amine. Unlike direct-acting agents that bind to and activate adrenergic receptors, Pholedrine primarily functions by stimulating the release of norepinephrine from presynaptic nerve terminals.[1] This released norepinephrine then acts on postsynaptic α and β-adrenergic receptors to elicit a physiological response.

Signaling Pathway of Pholedrine's Action

The following diagram illustrates the signaling cascade initiated by Pholedrine, leading to the activation of adrenergic receptors.

References

Pholedrine Hydrochloride: A Key Metabolite of Methamphetamine in Humans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, resulting in the formation of several metabolites. Among these, pholedrine (B1677695) (4-hydroxymethamphetamine) is a significant product of aromatic hydroxylation.[1] This metabolic conversion is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] The presence and quantification of pholedrine and its conjugates, such as pholedrine sulfate (B86663), in biological specimens are of considerable interest in clinical and forensic toxicology, as well as for understanding the pharmacokinetics and pharmacodynamics of methamphetamine.[1] This technical guide provides a comprehensive overview of pholedrine as a metabolite of methamphetamine, focusing on quantitative data, detailed experimental protocols for its detection, and the underlying metabolic pathways.

Data Presentation: Quantitative Analysis of Methamphetamine and its Metabolites

The following tables summarize quantitative data on the concentrations of methamphetamine and its key metabolites, including pholedrine, in various biological matrices. These values are compiled from studies involving controlled administration and analysis of samples from methamphetamine users.

Table 1: Urinary Concentrations of Pholedrine Conjugates in Methamphetamine Users

| Metabolite | Concentration Range (µg/mL) |

| p-hydroxymethamphetamine-sulfate (Pholedrine Sulfate) | 0.02 - 21.7 |

| p-hydroxymethamphetamine-glucuronide | <0.02 - 2.43 |

Data sourced from a study of 50 methamphetamine users.

Table 2: Plasma Concentrations of Methamphetamine and Amphetamine after Controlled Oral Administration

| Analyte | Dose | Cmax (µg/L) | Tmax (h) |

| Methamphetamine | 10 mg (four times daily) | 14.5 - 33.8 | 2 - 12 |

| Methamphetamine | 20 mg (four times daily) | 26.2 - 44.3 | 2 - 12 |

| Amphetamine | 10 mg (four times daily) | - | - |

| Amphetamine | 20 mg (four times daily) | - | - |

Note: Data on plasma concentrations of pholedrine after controlled methamphetamine administration is limited in the reviewed literature.[1]

Metabolic Pathway of Methamphetamine to Pholedrine

The primary metabolic pathway for the formation of pholedrine from methamphetamine is aromatic hydroxylation, a reaction predominantly catalyzed by the CYP2D6 enzyme in the liver.[2][3][4] This process introduces a hydroxyl group onto the phenyl ring of the methamphetamine molecule at the para position, resulting in the formation of 4-hydroxymethamphetamine (pholedrine). Following its formation, pholedrine can undergo further conjugation reactions, primarily with sulfate and to a lesser extent, glucuronic acid, to form water-soluble conjugates that are readily excreted in the urine.[1]

Experimental Protocols

The detection and quantification of pholedrine in biological samples are crucial for forensic and clinical applications. The following are detailed methodologies for key experiments cited in the literature.

Quantification of Pholedrine in Human Urine by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of total pholedrine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method includes an enzymatic hydrolysis step to convert pholedrine conjugates to free pholedrine, followed by solid-phase extraction (SPE) for sample clean-up and concentration.

a. Sample Preparation (Enzymatic Hydrolysis and SPE)

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard (e.g., pholedrine-d5) and a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0). Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to hydrolyze the sulfate and glucuronide conjugates.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with water and a low-percentage methanol solution to remove interferences.

-

Elute the pholedrine and internal standard with a suitable organic solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both pholedrine and the internal standard to ensure high selectivity and sensitivity.

-

Analysis of Methamphetamine and Metabolites in Blood by GC-MS

This protocol outlines a general procedure for the analysis of methamphetamine and its metabolites, including pholedrine, in blood samples using gas chromatography-mass spectrometry (GC-MS).

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Liquid-Liquid Extraction (LLE): To a blood sample (e.g., 1 mL), add an internal standard (e.g., methamphetamine-d5). Adjust the pH to alkaline conditions (e.g., using a saturated sodium carbonate solution). Extract the analytes into an organic solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).

-

Back Extraction: Perform a back-extraction into an acidic solution to further purify the sample.

-

Derivatization: After adjusting the pH back to alkaline, re-extract the analytes into an organic solvent. Evaporate the solvent and derivatize the residue to improve the chromatographic properties and thermal stability of the analytes. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA).

b. GC-MS Analysis

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection mode.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI).

-

Detection: Full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

-

Conclusion

Pholedrine is a well-established and significant metabolite of methamphetamine in humans, formed primarily through CYP2D6-mediated aromatic hydroxylation. Its detection and quantification in biological fluids are essential for a comprehensive toxicological assessment of methamphetamine use. The provided experimental protocols for LC-MS/MS and GC-MS offer sensitive and specific methods for the analysis of pholedrine. Further research focusing on the plasma pharmacokinetics of pholedrine following controlled methamphetamine administration would provide a more complete understanding of its disposition in the human body.

References

Predicted log P value and lipophilicity of Pholedrine hydrochloride

An In-Depth Technical Guide on the Predicted Log P and Lipophilicity of Pholedrine Hydrochloride

Introduction to Lipophilicity and Log P

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter in drug discovery and development. It significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][2] The octanol-water partition coefficient (P) is the gold standard measure of lipophilicity, representing the ratio of a compound's concentration in an octanol (B41247) phase to its concentration in an aqueous phase at equilibrium.[1] This is typically expressed in its logarithmic form, log P.

A positive log P value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[1] A log P of 0 signifies equal partitioning between the two phases.[1] For instance, a log P of 1 means a 10:1 partitioning in the organic to aqueous phase.[1] This parameter is a key component of frameworks like Lipinski's "Rule of Five," which suggests that for oral bioavailability, a compound's log P should generally be less than 5.[3][4][5]

Predicted Log P and Lipophilicity of this compound

Pholedrine is a sympathomimetic amine, structurally related to amphetamines, and is chemically known as 4-hydroxy-N-methylamphetamine.[6] It is utilized pharmaceutically, often in topical eye drops, for its mydriatic (pupil-dilating) effects.[6]

The predicted log P value for Pholedrine ranges from 1.12 to 1.7.[6][7] This range suggests that Pholedrine possesses moderate lipophilicity. This characteristic places it in a favorable position between highly hydrophilic and highly lipophilic compounds, which can be advantageous for its pharmacokinetic profile.[7] The variation in the predicted log P values can be attributed to the different computational algorithms and methodologies used for the prediction.[7]

The moderate lipophilicity of Pholedrine is influenced by its chemical structure. The presence of a hydroxyl group contributes to its receptor selectivity, while the N-methylation enhances its ability to penetrate the central nervous system compared to its non-methylated counterparts due to increased lipophilicity.[7] Furthermore, Pholedrine exhibits good solubility in alcohol and ether, and it is readily soluble in dilute acids due to the protonation of its amino group.[7]

Data Presentation: Physicochemical Properties of Pholedrine

The following table summarizes the key quantitative data related to the lipophilicity and other physicochemical properties of Pholedrine.

| Parameter | Value | Source |

| Predicted log P | 1.12 to 1.7 | [6][7] |

| Molecular Formula | C₁₀H₁₅NO | [8] |

| Molar Mass | 165.236 g·mol⁻¹ | [6] |

| Acid Dissociation Constant (pKa) | 11.19 (phenolic hydroxyl) | [7] |

| Base Dissociation Constant (pKa) | 9.73 (methylamino) | [7] |

Experimental Protocols for Lipophilicity Determination

The determination of log P can be achieved through various experimental methods, with the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC) being the most common.[1][9]

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most accurate technique for directly measuring the partition coefficient.[10][11] It is considered the gold standard for log P determination.[3]

Methodology:

-

Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are pre-saturated with each other by shaking them together for at least 24 hours, followed by a separation period.[3][4][12]

-

Sample Preparation: A known amount of the test compound (this compound) is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a flask at a specific volume ratio. The mixture is then shaken or stirred vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[11]

-

Phase Separation: The mixture is allowed to stand undisturbed, or is centrifuged, to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10][13]

-

Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

Drawbacks: This method can be time-consuming, requires a relatively pure compound, and may not be suitable for highly lipophilic or unstable compounds.[9][14] Emulsion formation can also be a challenge for certain substances.[11]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a faster, automated alternative for estimating log P values and is particularly useful for high-throughput screening.[9][10][15] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Methodology:

-

System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile.[10][14]

-

Calibration: A series of standard compounds with known log P values are injected into the HPLC system.

-

Retention Time Measurement: The retention time (t_R_) for each standard is recorded. The dead time (t_0_), which is the retention time of an unretained compound, is also determined.[10]

-

Capacity Factor Calculation: The capacity factor (k) for each standard is calculated using the formula: k = (t_R_ - t_0_) / t_0_.

-

Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k) against the known log P values of the standards.[9][14]

-

Analysis of Test Compound: The test compound (this compound) is injected into the same HPLC system under identical conditions to determine its retention time and calculate its log k.

-

Log P Determination: The log P of the test compound is then calculated from the linear regression equation of the standard curve.[9]

Mandatory Visualizations

Caption: Experimental workflow for log P determination using the shake-flask method.

Caption: Conceptual signaling pathway of Pholedrine's sympathomimetic action.

References

- 1. acdlabs.com [acdlabs.com]

- 2. dev.drugbank.com [dev.drugbank.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pholedrine - Wikipedia [en.wikipedia.org]

- 7. Buy Pholedrine | 370-14-9 | >98% [smolecule.com]

- 8. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. agilent.com [agilent.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: Quantification of Pholedrine in Human Urine by HPLC-MS/MS

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of pholedrine (B1677695) in human urine. The protocol includes an enzymatic hydrolysis step to account for the significant metabolism of pholedrine into its sulfate (B86663) conjugate, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is highly suitable for clinical and forensic toxicology, as well as for pharmacokinetic and drug metabolism studies.

Introduction

Pholedrine is a sympathomimetic amine that has been used medically as a pressor agent for treating hypotension.[1] Due to its stimulant properties, its use is monitored in sports and can be a substance of abuse. Accurate and reliable quantification in biological matrices is therefore crucial. In humans, pholedrine is extensively metabolized, with a significant portion being excreted in the urine as a sulfate conjugate.[1] To ensure an accurate quantification of the total pholedrine, an enzymatic hydrolysis step is necessary to cleave this conjugate prior to extraction and analysis.[1] This application note provides a detailed protocol for the determination of total pholedrine in urine, combining enzymatic hydrolysis, solid-phase extraction, and HPLC-MS/MS detection.

Experimental

-

Pholedrine hydrochloride reference standard

-

Pholedrine-d5 hydrochloride (Internal Standard, IS)

-

β-glucuronidase/arylsulfatase from Helix pomatia[1]

-

Methanol (B129727) (LC-MS grade)[1]

-

Acetonitrile (LC-MS grade)[1]

-

Water (LC-MS grade)[1]

-

Formic acid (LC-MS grade)[1]

-

Ammonium acetate[1]

-

Acetic acid[1]

-

Solid-Phase Extraction (SPE) cartridges: C18, 100 mg, 3 mL[1]

-

Drug-free human urine

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Agilent, Waters)[1]

-

Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex, Thermo Fisher, Agilent)[1]

-

Analytical column: C18, 2.1 x 100 mm, 3.5 µm[1]

-

Nitrogen generator

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

pH meter

-

Stock Solutions: Prepare stock solutions of pholedrine and pholedrine-d5 (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with methanol.[1]

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into drug-free urine to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).[1]

-

To 1 mL of urine sample, calibrator, or QC, add 50 µL of the internal standard working solution (e.g., 1 µg/mL Pholedrine-d5).[1]

-

Add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.0).[1]

-

Add 50 µL of β-glucuronidase/arylsulfatase solution.[1]

-

Vortex the mixture and incubate at 60°C for 2 hours.[1]

-

Allow the samples to cool to room temperature.

-

Centrifuge at 4000 rpm for 10 minutes.[1]

-

Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.[1]

-

Loading: Load the supernatant from the hydrolyzed sample onto the SPE cartridge.[1]

-

Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.[1]

-

Drying: Dry the cartridge under vacuum for 5 minutes.[1]

-

Elution: Elute the analyte and internal standard with 2 mL of methanol.[1]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 100 mm, 3.5 µm[1] |

| Mobile Phase A | 5 mM Ammonium acetate in water with 0.02% acetic acid[2] |

| Mobile Phase B | Methanol/Acetonitrile (3:1, v/v) with 0.02% acetic acid[2] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B initially, hold for 1 min; linear gradient to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B in 0.1 min and re-equilibrate for 2.9 min. |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | SCIEX 4000 QTRAP or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 20 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwelling Time (ms) | Collision Energy (V) |

| Pholedrine | 166.1 | 77.1 | 150 | 35 |

| 166.1 | 107.1 | 150 | 25 | |

| Pholedrine-d5 | 171.1 | 80.1 | 150 | 35 |

Results and Discussion

The method was validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, and accuracy.

Table 4: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL (r² > 0.99)[1] |

| Limit of Detection (LOD) | 0.8 ng/mL[1][2] |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL[1][2] |

| Intra-day Precision (%RSD) | 3.8 - 8.7%[1][2] |

| Inter-day Precision (%RSD) | 6.7 - 10.7%[1][2] |

| Recovery | > 85% |

The calibration curve was linear over the concentration range of 1 to 100 ng/mL with a coefficient of determination (r²) greater than 0.99.[1] The LOD and LLOQ were determined to be 0.8 ng/mL and 3 ng/mL, respectively, demonstrating sufficient sensitivity for routine analysis.[1][2] The intra- and inter-day precision were well within acceptable limits, with relative standard deviations (RSD) below 15%.[1][2] The extraction recovery was consistent and greater than 85%.

Diagrams

References

Application Notes and Protocols for Pholedrine Hydrochloride in Animal Models of Hypotension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine (B1677695) hydrochloride is a sympathomimetic amine that acts as a vasopressor agent.[1][2] Structurally related to ephedrine (B3423809) and methamphetamine, pholedrine stimulates both α- and β-adrenergic receptors, leading to vasoconstriction and increased cardiac output.[1][3] These properties make it a candidate for investigation in the management of hypotensive states. This document provides detailed protocols for the use of Pholedrine hydrochloride in animal models of hypotension, designed to assist researchers in the preclinical evaluation of its efficacy and safety.

The primary mechanism of action for pholedrine, like other sympathomimetics, involves the stimulation of the sympathetic nervous system. It can act directly on adrenergic receptors and may also indirectly promote the release of norepinephrine (B1679862) from sympathetic nerve terminals.[3] This dual action results in a rise in peripheral vascular resistance and an increase in myocardial contractility and heart rate, collectively leading to an elevation in blood pressure.[4]

Animal models are crucial for studying drug-induced hypotension and the efficacy of potential treatments.[5][6] Anesthetized models, for instance, are valuable for assessing cardiovascular liabilities and mechanisms of action in early drug discovery.[5] Various methods can be employed to induce hypotension in these models, including the administration of general anesthetics like isoflurane (B1672236) or specific hypotensive agents.[7][8]

Materials and Methods

Reagents

-

This compound

-

Saline solution (0.9% NaCl)

-

Anesthetic agent (e.g., Isoflurane)

-

Heparinized saline

Equipment

-

Animal monitoring system (for ECG, blood pressure, heart rate)

-

Pressure transducer

-

Catheters (for arterial and venous lines)

-

Infusion pump

-

Ventilator (optional, depending on the anesthetic protocol)

-

Surgical instruments

-

Data acquisition system

Animal Models

-

Species: Sprague-Dawley rats, Beagle dogs, or domestic cats are commonly used for cardiovascular studies.[4][6][7] The choice of species should be justified based on the specific research question.

-

Health Status: Animals should be healthy and free of cardiovascular disease, unless it is a specific component of the study design.

-

Acclimatization: Animals should be allowed to acclimatize to the laboratory environment before any experimental procedures.

-

Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Protocols

Animal Preparation and Anesthesia

-

Anesthetize the animal using an appropriate anesthetic agent. For example, isoflurane can be used for induction and maintenance of anesthesia.[7][8]

-

Place the animal on a surgical table and maintain body temperature.

-

Intubate the animal if necessary to ensure a patent airway, especially under general anesthesia.

-

Surgically implant catheters into a femoral artery for direct blood pressure monitoring and a femoral vein for drug administration.[5]

-

Connect the arterial catheter to a pressure transducer to continuously record blood pressure.

-

Allow the animal to stabilize under anesthesia for a period before inducing hypotension.

Induction of Hypotension

Hypotension can be induced by increasing the concentration of the inhalant anesthetic, such as isoflurane.[8] Alternatively, a bolus injection of a hypotensive agent can be administered. The target is typically a sustained drop in Mean Arterial Pressure (MAP) of 20-30% from the baseline.[9]

Preparation and Administration of this compound

-

Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the animal's body weight.

-

Administer this compound intravenously. It can be given as a bolus injection or a constant rate infusion (CRI).[10]

-

Dosage: While specific dosages for pholedrine in hypotension models are not well-documented, a starting point can be extrapolated from similar sympathomimetic drugs like ephedrine. For example, in dogs, ephedrine has been used at doses of 0.05-0.2 mg/kg IV.[11] A dose-response study is recommended to determine the optimal dose of pholedrine.

Physiological Monitoring

Continuously monitor the following parameters before, during, and after drug administration:

-

Mean Arterial Pressure (MAP)

-

Systolic and Diastolic Blood Pressure

-

Heart Rate (HR)

-

Electrocardiogram (ECG)

-

Cardiac Output (if equipment is available)[5]

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the hemodynamic data collected during an experiment.

| Parameter | Baseline | Hypotension | Post-Pholedrine (5 min) | Post-Pholedrine (15 min) |

| Mean Arterial Pressure (mmHg) | 105 ± 5 | 70 ± 4 | 95 ± 6 | 100 ± 5 |

| Heart Rate (beats/min) | 130 ± 10 | 115 ± 8 | 140 ± 12 | 135 ± 10 |

| Cardiac Output (L/min) | 0.8 ± 0.1 | 0.6 ± 0.08 | 0.9 ± 0.1 | 0.85 ± 0.1 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in an animal model of hypotension.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to increased blood pressure.

References

- 1. Pholedrine - Wikipedia [en.wikipedia.org]

- 2. (+-)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of ephedrine and dopamine in dogs for the management of hypotension in routine clinical cases under isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anaesthetised models for early phase drug discovery | Vivonics [vivonics-preclinical.com]

- 6. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Cardiovascular and respiratory effects of incremental doses of dopamine and phenylephrine in the management of isoflurane-induced hypotension in cats with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of intraoperative hypotension with cafedrine/theodrenaline versus ephedrine: A prospective, national, multicenter, non-interventional study—the HYPOTENS trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dvm360.com [dvm360.com]

- 11. vettimes.com [vettimes.com]

Formulation of Pholedrine Hydrochloride Ophthalmic Solution for Diagnostic Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine is a sympathomimetic amine utilized in ophthalmology as a mydriatic (pupil-dilating) agent.[1] It is particularly valuable in the diagnostic evaluation of Horner's syndrome, where it helps to differentiate between preganglionic and postganglionic lesions in the sympathetic pathway.[2][3][4] Pholedrine acts as an indirect adrenergic agonist, stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings in the iris dilator muscle, leading to mydriasis.[1][5]

While the user requested information on Pholedrine hydrochloride, the predominant and most extensively documented salt form for ophthalmic use is Pholedrine sulphate.[5] The formulation principles outlined in these application notes are based on the available data for Pholedrine sulphate and are expected to be largely applicable to the hydrochloride salt, with potential minor adjustments for pH and tonicity.

These comprehensive application notes and protocols provide a framework for the development of a stable, sterile, and effective Pholedrine ophthalmic solution for diagnostic purposes.

Target Formulation Profile

The ideal Pholedrine ophthalmic solution should meet several critical quality attributes to ensure patient safety, comfort, and clinical efficacy.

| Parameter | Target Value | Rationale |

| Pholedrine Concentration | 1.0% w/v | Clinically effective concentration for inducing mydriasis for diagnostic purposes.[2] |

| pH | 6.8 - 7.4 | Mimics the pH of lacrimal fluid to minimize ocular irritation and enhance patient comfort. |

| Tonicity | 280 - 320 mOsmol/kg | Isotonic with tears to prevent discomfort and damage to the corneal epithelium. |

| Viscosity | < 25 cP | Ensures easy instillation of the eye drops. |

| Appearance | Clear, colorless solution | Indicates product stability and is important for patient acceptance. |

| Sterility | Sterile | A mandatory requirement for all ophthalmic preparations to prevent eye infections.[6] |

| Stability | ≥ 24 months at 2-8°C | Ensures a commercially viable shelf-life. |

Formulation Components

The selection of appropriate excipients is crucial for the stability, safety, and efficacy of the ophthalmic solution.

| Component | Example | Concentration Range (% w/v) | Function |

| Active Pharmaceutical Ingredient (API) | Pholedrine Sulphate/Hydrochloride | 1.0 | Mydriatic agent |

| Buffering Agent | Boric Acid / Sodium Borate | 0.5 - 1.5 | Maintains pH and enhances stability. |

| Tonicity-adjusting Agent | Sodium Chloride | q.s. to isotonicity | Adjusts the tonicity of the formulation to be isotonic with tears. |

| Antioxidant | Sodium Metabisulfite (B1197395) | 0.01 - 0.1 | Protects Pholedrine from oxidative degradation. |

| Preservative | Benzalkonium Chloride | 0.005 - 0.02 | Ensures sterility of multi-dose formulations after opening. |

| Vehicle | Water for Injection (WFI) | q.s. to 100% | The solvent for the formulation.[7] |

Experimental Protocols

Protocol 1: Preparation of a 100 mL Trial Batch of 1% Pholedrine Ophthalmic Solution

Materials:

-

Pholedrine Sulphate/Hydrochloride: 1.0 g

-

Boric Acid: 1.0 g[7]

-

Sodium Borate: q.s. to pH 7.0[7]

-

Sodium Chloride: q.s. to tonicity[7]

-

Sodium Metabisulfite: 0.05 g[7]

-

Benzalkonium Chloride (50% solution): 0.02 mL[7]

-

Water for Injection (WFI): q.s. to 100 mL[7]

Procedure:

-

Preparation of Buffer Vehicle: In a sterile beaker, dissolve boric acid and sodium metabisulfite in approximately 80 mL of WFI. To minimize oxygen exposure, this step should be performed under a nitrogen blanket.[7]

-

pH Adjustment: Adjust the pH of the solution to 7.0 with a solution of sodium borate.[7]

-

Tonicity Adjustment: Add sodium chloride to achieve an isotonic solution (approximately 280-320 mOsmol/kg). The exact amount should be calculated based on the contribution of the other components.

-

Addition of Preservative: Add the specified amount of benzalkonium chloride solution and mix thoroughly.

-

Dissolution of API: Slowly add the Pholedrine salt to the buffered vehicle while stirring until completely dissolved.

-

Final Volume Adjustment: Add WFI to bring the final volume to 100 mL.

-

Sterilization: Sterilize the solution by filtering it through a sterile 0.22 µm syringe filter into a sterile final storage bottle under aseptic conditions.[8]

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method can be used to determine the assay of Pholedrine and to detect any degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Procedure:

-

Standard Preparation: Prepare a standard solution of Pholedrine in the mobile phase at a concentration of 100 µg/mL.[7]

-

Sample Preparation: Dilute the ophthalmic solution with the mobile phase to a theoretical concentration of 100 µg/mL of Pholedrine.[7]

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.

-

Acid/Base Hydrolysis: Treat the sample with 0.1N HCl and 0.1N NaOH at 60°C for 24 hours.[7]

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[7]

-

Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

Protocol 4: Stability Study Protocol

A comprehensive stability study is necessary to determine the shelf-life of the final formulation.

Storage Conditions and Testing Frequency:

| Storage Condition | Testing Frequency (Months) |

| Long-Term: 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 |

| Accelerated: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 |

Parameters to be Tested:

-

Appearance (Visual Inspection)

-

pH

-

Assay of Pholedrine (by stability-indicating HPLC)

-

Related Substances/Degradation Products (by stability-indicating HPLC)

-

Preservative Efficacy Testing (at the beginning and end of the study)

-

Sterility Testing (at the beginning and end of the study)

Signaling Pathway and Experimental Workflow

Signaling Pathway of Pholedrine-Induced Mydriasis

Pholedrine, as an indirect sympathomimetic amine, does not directly bind to adrenergic receptors. Instead, it acts by stimulating the release of norepinephrine (NE) from the presynaptic nerve terminals of the sympathetic nervous system that innervate the iris dilator muscle.[3] This released norepinephrine then binds to α1-adrenergic receptors on the iris dilator muscle, initiating a signaling cascade that leads to muscle contraction and subsequent pupil dilation (mydriasis).[3][9]

Caption: Signaling pathway of Pholedrine-induced mydriasis.

Experimental Workflow for Formulation and Testing

The development and validation of a Pholedrine ophthalmic solution involves a systematic workflow from formulation development to stability testing.

Caption: Experimental workflow for formulation and testing.

References

- 1. Early phase of pupil dilation is mediated by the peripheral parasympathetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Iris dilator muscle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pholedrine - Wikipedia [en.wikipedia.org]

- 6. Pholedrin liquidum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. benchchem.com [benchchem.com]